
1-Benzyl-2-chloropyridinium
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Description
1-Benzyl-2-chloropyridinium, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN+ and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
1-Benzyl-2-chloropyridinium is frequently utilized as a reagent in organic synthesis. Its ability to form stable intermediates makes it valuable for synthesizing complex organic molecules.
Table 1: Applications in Organic Synthesis
Analytical Chemistry
The compound has shown utility in analytical chemistry, particularly in chromatographic methods for determining biological compounds.
Case Study: Chromatographic Method Development
A study demonstrated the use of this compound bromide for the simultaneous determination of thiol compounds such as cysteine and glutathione through derivatization techniques. The optimization of reaction conditions (pH, reagent concentration) significantly improved yield and sensitivity in high-performance liquid chromatography (HPLC) analyses .
Table 2: Analytical Applications
Application | Methodology | Findings |
---|---|---|
Derivatization of Thiols | HPLC-UV method using this compound bromide as a derivatizing agent. | Enhanced detection limits for thiols. |
Determination of α-Lipoic Acid | Simultaneous reduction and derivatization with this compound bromide. | Effective quantification in plasma samples. |
Corrosion Inhibition
Recent studies have explored the protective effects of this compound halides against acid corrosion of steel. The compound acts as a corrosion inhibitor, providing a protective layer on metal surfaces.
Case Study: Corrosion Protection
Research indicated that this compound halides significantly reduced corrosion rates in acidic environments, demonstrating their potential use in industrial applications where metal protection is critical .
Table 3: Corrosion Inhibition Properties
Parameter | Value/Description |
---|---|
Corrosion Rate Reduction | Up to 90% reduction observed under specific conditions. |
Mechanism | Forms a protective film on the metal surface, preventing acid attack. |
Biological Applications
Emerging research suggests potential biological applications for this compound, particularly in anticancer therapies.
Case Study: Anticancer Properties
A comparative study highlighted that derivatives of pyridinium compounds exhibited significant anticancer activity against various cancer cell lines, including lung and breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A-549 (Lung) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
Properties
CAS No. |
13760-92-4 |
---|---|
Molecular Formula |
C12H11ClN+ |
Molecular Weight |
204.67 g/mol |
IUPAC Name |
1-benzyl-2-chloropyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
InChI Key |
AMKSBLQQTYBPGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
Synonyms |
1-benzyl-2-chloropyridinium BCPB bromide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.